双芬达杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

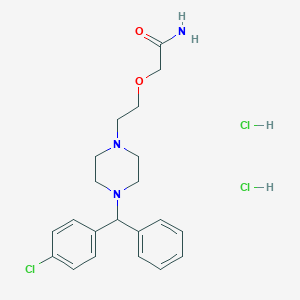

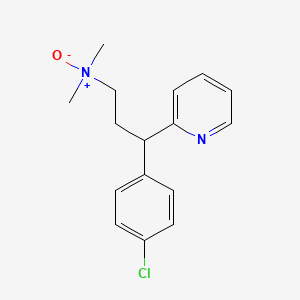

Bifendate Impurity A is an impurity of bifendate . It plays a crucial role in the clinical therapy of various complex hepatic pathologies .

Synthesis Analysis

Bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold were synthesized and evaluated as P-gp-medicated multidrug resistance (MDR) reversal agents . The structures of the impurities were identified based on chromatographic, spectrometric data, and plausible chemical transformation mechanism .Molecular Structure Analysis

The differences in molecular conformation, intermolecular interaction, and crystal packing arrangement for the polymorphs were determined . The rotation of single bonds resulted in different orientations for the biphenyl, methyl ester, and methoxyl groups .Chemical Reactions Analysis

Bifendate exhibits polycrystalline mode phenomena with 2 polymorphs reported (forms A and B) . Single crystals of the known crystalline form B and 3 new crystallosolvates involving bifendate solvated with tetrahydrofuran ©, dioxane (D), and pyridine (E) in a stoichiometric ratio of 1:1 were obtained .Physical And Chemical Properties Analysis

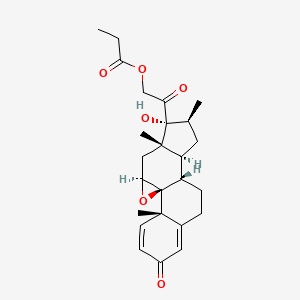

Bifendate Impurity A has a molecular formula of C18H14O8 and a molecular weight of 358.31 . It is a solid substance .科学研究应用

双芬达他对于肝脏脂肪变性的影响

双芬达他因其治疗作用而受到研究,特别是在高胆固醇血症引起的肝脏脂肪变性模型中。研究表明,双芬达他可以显著降低实验性高胆固醇血症小鼠的肝脏总胆固醇和甘油三酯水平,而不影响血清脂质水平。这表明双芬达他有可能用于管理肝脏脂质含量和解决肝脏脂肪变性,突出了其超出其杂质的特定应用 (Pan 等,2006)。

双芬达他多态性和晶体学

通过 X 射线晶体学研究双芬达他多态性揭示了其复杂的晶体性质,包括不同的形式以及它们与各种溶剂的相互作用。这项研究有助于了解双芬达他的物理和化学性质,这对于其制剂和治疗功效至关重要。四种多晶型物(A、B、C 和 D 型)的鉴定揭示了分子构象和相互作用,这些构象和相互作用决定了双芬达他的稳定性和溶解度,而这些是其在药用应用中的重要因素 (Nie 等,2016)。

增强双芬达他的生物利用度

一项值得注意的研究调查了使用超临界二氧化碳 (ScCO2) 技术来提高双芬达他的溶解速率和口服生物利用度。通过创建双芬达他的二氧化硅负载固体分散体,研究人员能够显着提高其体外溶解速率,展示了一种在治疗应用中增加双芬达他生物利用度的潜在方法。这项研究为未来优化双芬达他制剂以改善患者预后的研究奠定了基础 (Cai 等,2016)。

药代动力学评价

开发用于测定人血浆中双芬达他的灵敏且特异的方法促进了药代动力学和生物等效性研究,这对于了解双芬达他的吸收、分布、代谢和排泄 (ADME) 特性至关重要。此类研究对于优化给药方案和确保基于双芬达他的疗法的有效性和安全性至关重要 (Zhou 等,2006)。

双芬达他中的杂质表征

虽然对“双芬达他杂质 A”的关注有限,但药物中杂质分析的更广泛背景,包括双芬达他,强调了识别和表征杂质以确保药物安全性和有效性的重要性。高效液相色谱-二极管阵列检测 (HPLC-DAD) 和气相色谱/质谱 (GC/MS) 等技术用于检测和表征杂质,从而深入了解双芬达他制剂的纯度并指导质量控制流程 (Kannoujia 等,2020)。

作用机制

Target of Action

Bifendate Impurity A, an impurity of bifendate, is primarily targeted towards the liver . Bifendate, a synthetic compound derived from traditional Chinese medicine, exhibits protective and regenerative properties in the liver . It is primarily used to treat liver-related conditions, including hepatitis and liver cirrhosis .

Mode of Action

The mechanism of action of Bifendate Impurity A is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, Bifendate Impurity A helps to protect liver cells from oxidative stress and subsequent damage .

Biochemical Pathways

Bifendate Impurity A affects several biochemical pathways. It enhances the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .

Pharmacokinetics

Studies on bifendate, the parent compound, suggest that it can cause significant changes in serum and hepatic triglyceride levels . This suggests that Bifendate Impurity A may also have significant effects on lipid metabolism, which could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of Bifendate Impurity A’s action is the protection and regeneration of liver cells . By inhibiting lipid peroxidation and enhancing antioxidant activity, it helps to prevent cell damage and promote cell regeneration . This can aid in the recovery of liver function in patients with chronic liver diseases .

安全和危害

属性

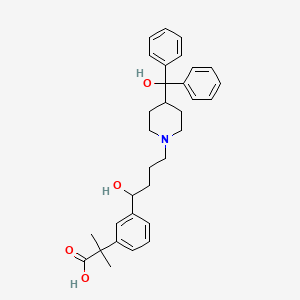

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bifendate Impurity A involves the conversion of 4-phenyl-2-butanone to 4-hydroxy-3-phenylbutan-2-one, followed by the reduction of the ketone group to an alcohol using sodium borohydride. The final step involves the acetylation of the alcohol using acetic anhydride to yield Bifendate Impurity A.", "Starting Materials": [ "4-phenyl-2-butanone", "Sodium borohydride", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-phenyl-2-butanone to 4-hydroxy-3-phenylbutan-2-one", "4-phenyl-2-butanone is dissolved in methanol and water and cooled to 0°C. Sodium borohydride is added to the solution slowly. The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm up to room temperature. The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-hydroxy-3-phenylbutan-2-one.", "Step 2: Reduction of the ketone group to an alcohol", "4-hydroxy-3-phenylbutan-2-one is dissolved in methanol and water and cooled to 0°C. Sodium borohydride is added to the solution slowly. The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm up to room temperature. The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-hydroxy-3-phenylbutan-2-ol.", "Step 3: Acetylation of the alcohol using acetic anhydride", "4-hydroxy-3-phenylbutan-2-ol is dissolved in acetic anhydride and cooled to 0°C. A few drops of concentrated sulfuric acid are added to the solution and the mixture is stirred for 1 hour at 0°C. The mixture is then poured into ice-cold water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield Bifendate Impurity A." ] } | |

CAS 编号 |

1181519-47-0 |

分子式 |

C18H14O8 |

分子量 |

358.31 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)